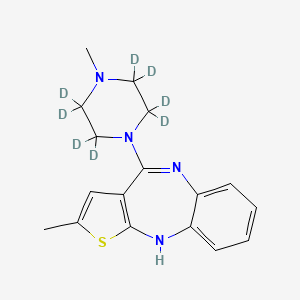

Olanzapine-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olanzapine-d8 is a deuterated form of olanzapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterated version, this compound, is often used as an internal standard in mass spectrometry to quantify olanzapine levels in biological samples .

准备方法

合成路线和反应条件

奥氮平-d8 的合成涉及将氘原子掺入奥氮平分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。具体的合成路线可能包括以下步骤:

工业生产方法

奥氮平-d8 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 氘代试剂和溶剂的使用已优化,以实现高产率和成本效益 .

化学反应分析

反应类型

奥氮平-d8 与其非氘代对应物一样,可以发生各种化学反应,包括:

氧化: 奥氮平-d8 可以被氧化形成奥氮平 N-氧化物。

还原: 还原反应可以将奥氮平 N-氧化物还原回奥氮平。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 可以使用硼氢化钠或催化氢化等还原剂。

主要产物

氧化: 奥氮平 N-氧化物。

还原: 奥氮平。

取代: 奥氮平的各种取代衍生物.

科学研究应用

Bioanalytical Applications

1.1 Pharmacokinetic Studies

1.2 Method Development

The use of olanzapine-d8 in method development has been crucial for enhancing sensitivity and specificity in detecting olanzapine. Researchers have reported that employing deuterated standards improves the reliability of bioanalytical methods, allowing for the detection of lower concentrations of olanzapine in complex matrices such as plasma and cerebrospinal fluid .

Drug Interaction Studies

2.1 Understanding Pharmacodynamics

This compound has been utilized to investigate drug interactions and their effects on pharmacokinetics. In studies involving co-administration with other medications, such as lithium or valproate, this compound helped elucidate how these drugs influence the absorption and distribution of olanzapine across different biological compartments . This is particularly important in understanding how concurrent medications can alter therapeutic outcomes.

2.2 Effects on Fetal Development

Research has also explored the impact of olanzapine on fetal development using this compound as a tracer. Studies have indicated that the presence of other medications can significantly affect the transfer of olanzapine to the developing brain in animal models, providing insights into potential developmental risks associated with antipsychotic use during pregnancy .

Clinical Research Applications

3.1 Efficacy Studies

This compound is employed in clinical trials to assess the efficacy and safety of olanzapine formulations. By using this deuterated compound, researchers can accurately measure drug levels and correlate them with therapeutic effects. For example, studies have shown that olanzapine effectively manages symptoms in patients with schizophrenia and bipolar disorder .

3.2 Pharmacogenomics

The application of this compound extends to pharmacogenomic studies aimed at understanding individual responses to treatment based on genetic variations. By analyzing how different genotypes metabolize olanzapine compared to its deuterated form, researchers can identify biomarkers that predict treatment efficacy and adverse effects .

Data Tables

作用机制

奥氮平-d8 作为奥氮平的氘代形式,具有相同的作用机制。奥氮平通过拮抗多种神经元受体来发挥作用,包括:

多巴胺受体: D1、D2、D3 和 D4。

血清素受体: 5HT2A、5HT2C、5HT3 和 5HT6。

α-1 肾上腺素能受体: .

组胺受体 H1: .

毒蕈碱受体: M1 到 M5.

相似化合物的比较

类似化合物

氯氮平: 另一种具有类似受体结合谱的非典型抗精神病药物。

利培酮: 与奥氮平共享一些药理特性,但具有不同的受体亲和力谱。

奥氮平-d8 的独特性

奥氮平-d8 由于其氘代性质而具有独特性,使其成为质谱法的理想内标。 这使得能够更准确地量化生物样品中的奥氮平水平,从而有助于药代动力学和临床研究 .

生物活性

Olanzapine-d8 is a deuterated derivative of olanzapine, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of this compound, including its pharmacokinetics, receptor interactions, and metabolic pathways, supported by relevant data and case studies.

Overview of this compound

This compound (CAS 1093380-13-2) retains the core structure of olanzapine but features eight deuterium atoms, which can influence its pharmacokinetic properties and metabolic stability. The molecular formula is C17H12D8N4S with a molecular weight of 320.49 g/mol .

Olanzapine operates primarily as an antagonist at multiple neurotransmitter receptors:

- Dopamine Receptors : It exhibits high affinity for dopamine D2 receptors, effectively blocking dopaminergic transmission in the mesolimbic pathway, which reduces positive symptoms of schizophrenia .

- Serotonin Receptors : Olanzapine also antagonizes serotonin 5-HT2A receptors, contributing to the alleviation of negative symptoms .

- Other Receptors : Additionally, it interacts with adrenergic (α1), histamine (H1), and muscarinic receptors, which may account for some side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound shows some differences compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Volume of Distribution | 1000 L |

| Half-Life | 21 to 54 hours (average 30 hours) |

| Peak Concentration Time | ~6 hours |

| Metabolism | Hepatic (CYP1A2 and CYP2D6) |

This compound's absorption is nearly complete; however, its bioavailability is affected by first-pass metabolism. The extensive hepatic metabolism results in various metabolites, with less than 10% excreted unchanged .

Receptor Binding Affinity

Research indicates that this compound maintains similar binding affinities to key receptors as olanzapine. Studies have shown that doses ≥12 mg can antagonize at least 65% of striatal D2 receptors, while doses >20 mg can achieve over 80% occupancy . This receptor occupancy is crucial for its therapeutic effects.

Case Study: Pharmacokinetics in Special Populations

A study examined the pharmacokinetics of this compound in patients with varying metabolic profiles. Results indicated that polymorphisms in CYP1A2 significantly influenced plasma levels of this compound, highlighting the importance of genetic factors in drug metabolism .

Oxidative Stress Response

In vitro studies have compared the effects of olanzapine and this compound on oxidative stress responses. While olanzapine increased p38 MAPK activation under oxidative conditions, this compound did not show significant differences in caspase activity compared to untreated controls. This suggests that deuteration may alter the compound's responsiveness to oxidative stress challenges .

属性

IUPAC Name |

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWDHTXUZHCGIO-UFBJYANTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。